molecular formula C21H20Cl2N4O4S B009191 2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole CAS No. 104495-87-6

2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole

Cat. No. B009191
CAS RN: 104495-87-6
M. Wt: 495.4 g/mol
InChI Key: NEGIOJOAQRZRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole, commonly known as DCABT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCABT is a member of the azobenzene family of compounds, which are known for their ability to undergo reversible photoisomerization upon exposure to light. This property has made DCABT a popular choice for use in a variety of research applications, including as a photoswitchable fluorescent probe and as a tool for studying protein dynamics.

Mechanism of Action

The mechanism of action of DCABT is based on its ability to undergo reversible photoisomerization. When DCABT is irradiated with UV light, it undergoes a change in structure from the trans to the cis form. This change in structure results in a shift in the absorption and emission spectra of the compound, allowing it to be used as a photoswitchable fluorescent probe.
Biochemical and Physiological Effects:
DCABT has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in biological applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCABT is its ability to undergo reversible photoisomerization, which allows it to be used as a photoswitchable fluorescent probe. This property has made DCABT a popular choice for use in a variety of research applications. However, one limitation of DCABT is that it requires UV light for activation, which can limit its use in certain biological systems.

Future Directions

There are many potential future directions for research involving DCABT. One possible area of research is the development of new photoswitchable fluorescent probes based on the structure of DCABT. Another area of research is the use of DCABT as a tool for studying protein dynamics and interactions. Additionally, DCABT could be used in the development of new optogenetic tools for controlling cellular processes with light.

Synthesis Methods

The synthesis of DCABT typically involves the reaction of 2-aminothiophenol with 4-nitrobenzene-1-diazonium tetrafluoroborate, followed by reduction of the resulting intermediate to yield the final product. This method has been well-established in the literature and has been used to produce DCABT in high yields.

Scientific Research Applications

DCABT has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of DCABT is as a photoswitchable fluorescent probe. When DCABT is irradiated with UV light, it undergoes a reversible photoisomerization from the trans to the cis form. This change in structure results in a shift in the absorption and emission spectra of the compound, allowing it to be used as a fluorescent probe that can be selectively turned on and off with light.

properties

CAS RN

104495-87-6

Product Name

2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole

Molecular Formula

C21H20Cl2N4O4S

Molecular Weight

495.4 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C21H20Cl2N4O4S/c1-13(28)30-9-7-27(8-10-31-14(2)29)16-5-3-15(4-6-16)25-26-21-24-19-11-17(22)18(23)12-20(19)32-21/h3-6,11-12H,7-10H2,1-2H3

InChI Key

NEGIOJOAQRZRLF-UHFFFAOYSA-N

SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl

synonyms

2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole

Origin of Product

United States

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